
(Z)-(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl acetate is an organic compound that belongs to the class of pyrrolidinones This compound features a pyrrolidinone ring with a phenyl group and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl acetate typically involves the reaction of a pyrrolidinone derivative with an appropriate acylating agent. One common method is the reaction of 2-oxo-1-phenylpyrrolidine with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The acetate group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(Z)-(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Z)-(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with similar structural features.
Pyrrolidinone: The parent compound of (Z)-(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl acetate.
Pyrrolopyrazine: Another nitrogen-containing heterocycle with distinct biological activities.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological properties. Its combination of a pyrrolidinone ring with a phenyl group and an acetate ester makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C13H13NO3 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
[(Z)-(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl] acetate |
InChI |
InChI=1S/C13H13NO3/c1-10(15)17-9-11-7-8-14(13(11)16)12-5-3-2-4-6-12/h2-6,9H,7-8H2,1H3/b11-9- |
InChI-Schlüssel |
ZJFYSMGQMUCXBA-LUAWRHEFSA-N |
Isomerische SMILES |
CC(=O)O/C=C\1/CCN(C1=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)OC=C1CCN(C1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile](/img/structure/B14327923.png)
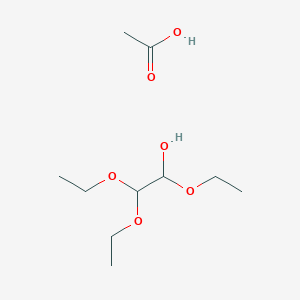
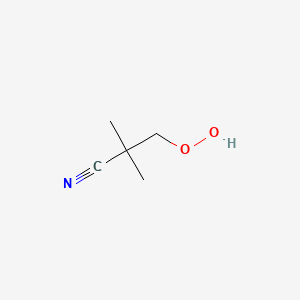
![2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene](/img/structure/B14327937.png)
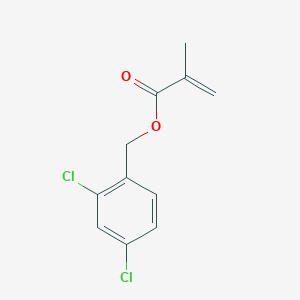
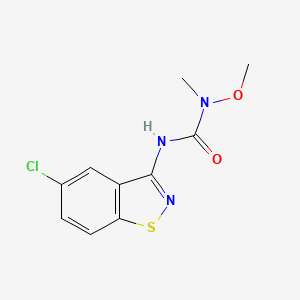

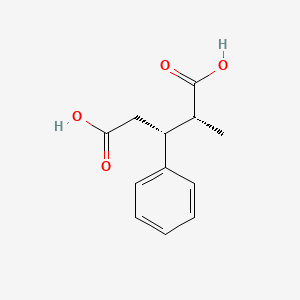


![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14327968.png)
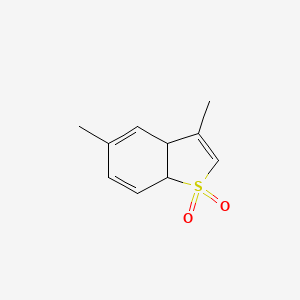
![4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol](/img/structure/B14327990.png)

